Methyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
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Description
“Methyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate” is a chemical compound with the CAS Number: 353781-69-8 . It has a molecular weight of 368.25 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI Code for this compound is1S/C15H14BrNO3S/c1-8-9(2)21-14(12(8)15(19)20-3)17-13(18)10-5-4-6-11(16)7-10/h4-7H,1-3H3,(H,17,18)
. This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 368.25 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Chemical Synthesis and Derivatives
Methyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate and its derivatives play a significant role in chemical synthesis. For instance, ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a related compound, has been used to produce a range of derivatives with potential pharmacological applications (Chapman et al., 1971). These derivatives include bromomethyl compounds and tertiary amines, showcasing the versatility of thiophene derivatives in synthetic chemistry.
Photodynamic Therapy for Cancer Treatment
In the field of medical research, particularly cancer treatment, derivatives of thiophene have shown remarkable potential. A study focusing on zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing a Schiff base, highlighted their efficacy as Type II photosensitizers in photodynamic therapy for cancer (Pişkin et al., 2020). This underscores the utility of thiophene-based compounds in developing advanced cancer therapies.
Library of Druglike Isoxazoles
The creation of libraries of druglike compounds is another critical application. The synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate, involving 3-bromobenzylamine, has resulted in a 90-compound library of isoxazoles with potential pharmaceutical relevance (Robins et al., 2007).
Catalytic Applications
In catalysis, this compound derivatives have been explored for their utility. Ruthenium complexes with an N-heterocyclic carbene NNC-pincer ligand, prepared from related compounds, have shown promise in catalytic applications, particularly in the reduction of ketones and aldehydes under transfer hydrogenation conditions (Mejuto et al., 2015).
Synthesis of Anti-Cancer Drugs
In the synthesis of anti-cancer drugs, bromomethyl derivatives of 3,4-dihydro-2-methyl-4-oxoquinazoline, derived from thiophene compounds, have been identified as key intermediates. This highlights their importance in the development of drugs inhibiting thymidylate synthase, a critical target in cancer therapy (Sheng-li, 2004).
properties
IUPAC Name |
methyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S/c1-8-9(2)21-14(12(8)15(19)20-3)17-13(18)10-5-4-6-11(16)7-10/h4-7H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRBBNDLMWKYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970567 |
Source
|
Record name | 3-Bromo-N-[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50970567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5524-39-0 |
Source
|
Record name | 3-Bromo-N-[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50970567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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